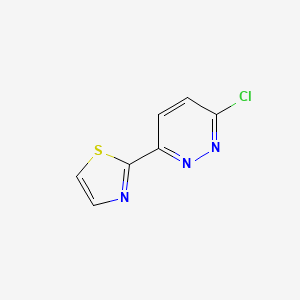

3-Chloro-6-thiazol-2-yl-pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyridazin-3-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3S/c8-6-2-1-5(10-11-6)7-9-3-4-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFHAJGKRNSLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=NC=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation Routes for 3 Chloro 6 Thiazol 2 Yl Pyridazine

Strategies for Pyridazine (B1198779) Ring Formation and Halogenation

The foundational steps in the synthesis of 3-Chloro-6-thiazol-2-yl-pyridazine involve the construction of the pyridazine ring followed by a crucial halogenation step. A key intermediate in this pathway is 3,6-dichloropyridazine (B152260).

Synthesis of 3,6-Dichloropyridazine as a Key Intermediatechemicalbook.comgoogle.comgoogle.com

The compound 3,6-dichloropyridazine serves as a versatile precursor in the synthesis of various pyridazine derivatives. nih.govsigmaaldrich.comnih.gov Its preparation is a critical step, typically achieved through the chlorination of pyridazine-3,6-diol. google.comgoogle.com

The primary method for synthesizing 3,6-dichloropyridazine involves the di-chlorination of pyridazine-3,6-diol, also known as maleic hydrazide. google.commatrix-fine-chemicals.com This transformation replaces the hydroxyl groups on the pyridazine ring with chlorine atoms, a fundamental step for subsequent cross-coupling reactions.

Several chlorinating agents can be employed for this conversion, with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) being the most common. google.comgoogle.com N-Chlorosuccinimide (NCS) has also been explored as a safer and more environmentally friendly alternative to traditional phosphorus-based reagents. google.com

The reaction with phosphorus oxychloride is widely used and involves heating the pyridazine-3,6-diol in an excess of POCl₃. chemicalbook.comgoogle.comnih.gov This method is effective but requires careful handling due to the corrosive and reactive nature of phosphorus oxychloride. nih.gov The use of phosphorus pentachloride is another viable route, often carried out at elevated temperatures. google.com

A patent describes a method utilizing N-chlorosuccinimide (NCS) in the presence of an acid and an organic solvent. google.com This approach is presented as a safer and more efficient alternative, reducing the environmental impact and operational risks associated with phosphorus oxychloride. google.com

Table 1: Comparison of Chlorinating Agents for the Synthesis of 3,6-Dichloropyridazine

| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Heating with excess reagent. chemicalbook.comgoogle.com | High yield, well-established method. chemicalbook.com | Corrosive, generates hazardous byproducts. nih.gov |

| Phosphorus Pentachloride (PCl₅) | Heating with the reagent. google.com | Effective for chlorination. google.com | Generates phosphorus oxychloride as a byproduct. google.com |

| N-Chlorosuccinimide (NCS) | Reaction in the presence of acid and solvent. google.com | Safer, more environmentally friendly. google.com | May require specific reaction conditions for optimal yield. google.com |

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3,6-dichloropyridazine. Factors such as reaction temperature, time, and the molar ratio of reactants play a significant role. For instance, a patented method describes reacting pyridazine-3,6-diol with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0-80°C for 1-10 hours, with molar ratios of pyridazine-3,6-diol to phosphorus oxychloride between 1:0.8 and 1:15. google.com One specific example using chloroform (B151607) as a solvent at 50°C for 4 hours yielded 72.35% of the desired product with a purity of 99.03%. google.com Another example using methanol (B129727) and water as solvents at 80°C for 1 hour reported a yield of 88.65% and a purity of 98.13%. google.com A high-yield synthesis reported treating pyridazine-3,6-diol with POCl₃ at 80°C overnight, resulting in an 85% yield of 3,6-dichloropyridazine after workup. chemicalbook.com

Introduction of Halogen Functionality on the Pyridazine Ringnih.govresearchgate.netrsc.org

The introduction of a halogen, specifically chlorine, onto the pyridazine ring is a pivotal step that activates the molecule for subsequent carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.netrsc.org The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond, a key step in the catalytic cycle of these cross-coupling reactions. nih.gov The presence of the chloro group at the 3-position of the pyridazine ring allows for regioselective functionalization.

Strategies for Thiazole (B1198619) Moiety Introduction at the Pyridazine Core

With the halogenated pyridazine core in hand, the next critical step is the introduction of the thiazole moiety. This is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds. nih.govresearchgate.net It involves the reaction of an organoboron compound (in this case, a thiazole boronic acid or ester) with a halide (the 3-chloropyridazine (B74176) derivative) in the presence of a palladium catalyst and a base. nih.govcdnsciencepub.com This method is favored due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of many boronic acids. nih.govmdpi.com Research has shown the successful application of the Suzuki-Miyaura coupling for synthesizing various pyridazine derivatives. nih.govresearchgate.net For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with different (hetero)aromatic boronic acids. nih.gov

The Stille reaction provides an alternative route for this transformation. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction couples an organotin compound (an organostannane) with an organic halide, catalyzed by palladium. wikipedia.org While effective, the toxicity of the organotin reagents is a significant drawback. organic-chemistry.org The mechanism involves oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.orgyoutube.com

Table 2: Comparison of Coupling Reactions for Thiazole Moiety Introduction

| Coupling Reaction | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Thiazole boronic acid/ester, Palladium catalyst, Base. nih.govcdnsciencepub.com | Mild conditions, high functional group tolerance, commercially available reagents. nih.gov | May require optimization of catalyst and base for specific substrates. cdnsciencepub.com |

| Stille Coupling | Thiazole organostannane, Palladium catalyst. wikipedia.orgorganic-chemistry.org | Versatile for various organic groups. wikipedia.org | Toxicity of organotin reagents. organic-chemistry.org |

The choice between these methods often depends on the availability of the starting materials, desired yield, and considerations regarding the toxicity of the reagents. For the synthesis of this compound, a Suzuki-Miyaura coupling would typically involve the reaction of 3,6-dichloropyridazine with a suitable thiazole boronic acid or its ester, with the reaction conditions optimized to favor monosubstitution at the 6-position, followed by a subsequent reaction or isolation of the desired isomer.

Coupling Reactions with Thiazole Precursors

A predominant and versatile approach for synthesizing this compound involves the coupling of a suitably functionalized pyridazine with a thiazole precursor. This strategy benefits from the commercial availability of diverse starting materials and the high efficiency of modern cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type reactions)

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of bi-heterocyclic compounds. jofamericanscience.org The Suzuki-Miyaura reaction, in particular, is widely utilized due to its tolerance of various functional groups and the relatively mild reaction conditions required. rsc.orgsigmaaldrich.com The general approach involves the reaction of a halogenated pyridazine with a thiazolylboronic acid or ester in the presence of a palladium catalyst and a base. nsf.gov

A common starting material for this synthesis is 3,6-dichloropyridazine. google.com The chlorine atoms on the electron-deficient pyridazine ring exhibit different reactivities, allowing for selective monosubstitution. Typically, the chlorine at the 6-position is more susceptible to substitution in palladium-catalyzed reactions. jofamericanscience.orgyoutube.com This selective reactivity is crucial for the synthesis.

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridazine, followed by transmetalation with the thiazoleboronic acid derivative and subsequent reductive elimination to yield the final product, this compound, and regenerate the catalyst. rsc.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose | Citation |

| Pyridazine Substrate | 3,6-Dichloropyridazine | Provides the pyridazine core | google.com |

| Thiazole Reagent | 2-Thiazolylboronic acid | Introduces the thiazole moiety | nsf.gov |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation | nsf.govyoutube.com |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the catalyst | nih.gov |

| Base | Na₂CO₃, K₃PO₄ | Activates the boronic acid | nsf.govnih.gov |

| Solvent | DME/Ethanol, Dioxane/Water | Dissolves reactants | nsf.govnih.gov |

Challenges can arise, particularly with unprotected nitrogen-containing heterocycles like thiazole, which can sometimes inhibit the catalyst. nih.gov In such cases, optimization of the ligand, base, and reaction temperature is often necessary to achieve good yields. nih.gov

Reactions with Organometallic Thiazole Derivatives

Beyond organoboron compounds, other organometallic thiazole derivatives are effective coupling partners. The Stille coupling, which utilizes organotin reagents, is another powerful palladium-catalyzed method for forming the C-C bond between the pyridazine and thiazole rings.

In this approach, 3,6-dichloropyridazine can be coupled with an organostannane, such as 2-(tributylstannyl)thiazole. google.commdpi.comyoutube.com This reagent is commercially available and serves as a direct source of the thiazol-2-yl nucleophile in the palladium-catalyzed cycle. The Stille reaction often exhibits high yields and is tolerant of a wide range of functional groups, making it a valuable alternative to the Suzuki-Miyaura coupling.

Direct Thiazole Ring Formation on Pyridazine Derivatives

This approach would hypothetically start with a pyridazine derivative containing a suitable handle for elaboration. For instance, a 6-acetylpyridazine could be brominated at the alpha-position to yield a 6-(bromoacetyl)pyridazine. This α-haloketone intermediate can then undergo a cyclocondensation reaction with a thioamide, such as thioformamide (B92385) or thiourea, to form the thiazole ring. google.comuminho.pt

Proposed Hantzsch Synthesis Route:

Preparation of Precursor: Start with a pyridazine carrying a methyl ketone at the 6-position.

α-Halogenation: Brominate the ketone to form a 6-(α-bromoacetyl)-3-chloropyridazine intermediate.

Cyclocondensation: React the α-haloketone with a thioamide (e.g., thiourea) to cyclize and form the 2-aminothiazole (B372263) ring attached to the pyridazine. google.commdpi.com Subsequent deamination or diazotization could be performed if the unsubstituted thiazole is desired.

While direct examples of this specific transformation on a pyridazine core are not extensively documented in readily available literature, the Hantzsch synthesis is a robust and fundamental method for thiazole formation, and its principles are widely applicable across various heterocyclic systems. mdpi.comsemanticscholar.org

Overall Synthetic Pathways for this compound

The most practical and convergent synthetic pathway to this compound typically begins with the synthesis of the key intermediate, 3,6-dichloropyridazine.

Synthesis of 3,6-Dichloropyridazine : This precursor is commonly prepared from maleic hydrazide (pyridazine-3,6-diol). youtube.com The reaction of maleic hydrazide with a chlorinating agent, such as phosphorus oxychloride (POCl₃), effectively replaces the hydroxyl groups with chlorine atoms, yielding 3,6-dichloropyridazine in good yields. mdpi.comyoutube.com Alternative, more modern methods may use reagents like N-chlorosuccinimide (NCS). youtube.com

Selective Monosubstitution : The crucial step is the selective reaction at one of the chlorine atoms of 3,6-dichloropyridazine. As mentioned, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille coupling are highly effective for this transformation. nsf.govyoutube.com By carefully controlling the reaction conditions and stoichiometry, one equivalent of a thiazole organometallic reagent can be coupled selectively at the more reactive C6 position, leaving the C3 chlorine intact. jofamericanscience.orgyoutube.com This selective functionalization provides a direct route to the target molecule.

Advanced Synthetic Strategies for Pyridazine and Thiazole-Substituted Pyridazines

Modern synthetic chemistry offers more sophisticated strategies for constructing complex heterocyclic systems like thiazole-substituted pyridazines.

Multicomponent Reactions (MCRs) : MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. While a direct MCR for this compound is not established, the principles have been applied to similar structures like thiazolo[4,5-b]pyridines and thiazole-pyrimidines, suggesting potential applicability. nih.gov

Fused-Ring Systems : Research has also focused on synthesizing more complex fused systems where the pyridazine and another heterocyclic ring, such as a triazole, are annulated. These advanced methods often involve intramolecular cyclizations or tandem reactions to build intricate molecular architectures based on the pyridazine core.

Cross-Electrophile Coupling : Recent advances in catalysis have introduced nickel-catalyzed cross-electrophile coupling reactions. These methods allow for the coupling of two different electrophiles, such as a heteroaryl chloride and an aryl bromide, which can offer alternative selectivity and reactivity patterns compared to traditional cross-coupling methods.

Purification and Isolation Techniques

The purification and isolation of the final product, this compound, are critical to obtaining a compound of high purity. Standard chromatographic and crystallization techniques are typically employed.

Chromatography : Silica gel column chromatography is a common method for purifying the crude product from the reaction mixture. mdpi.com A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the components, separating the desired product from starting materials, by-products, and catalyst residues. nih.gov

Recrystallization : After chromatographic purification, recrystallization can be used to obtain a highly pure crystalline solid. The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling.

Extraction : A standard aqueous workup is typically performed before chromatography. This involves extracting the reaction mixture with an organic solvent (e.g., dichloromethane, ethyl acetate) and washing with water or brine to remove inorganic salts and water-soluble impurities. mdpi.com The solid nature of 3,6-dichloropyridazine, which is soluble in chloroform but not water, provides a basis for designing effective extraction protocols. google.com

The purity of the final compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination. mdpi.comuminho.pt

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 6 Thiazol 2 Yl Pyridazine

Nucleophilic Substitution Reactions at the Pyridazine (B1198779) Ring

The pyridazine ring in 3-Chloro-6-thiazol-2-yl-pyridazine is susceptible to attack by nucleophiles, primarily at the carbon atom bearing the chlorine substituent. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

Reactivity and Selectivity in Halogen Displacement (Chlorine Atom)

The chlorine atom at the 3-position of the pyridazine ring is the most reactive site for nucleophilic attack. This is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which polarizes the C-Cl bond and stabilizes the intermediate formed during the substitution process. The displacement of this chlorine atom is a common and efficient method for functionalizing the pyridazine core. researchgate.net

The selectivity of the reaction is high, with nucleophiles preferentially attacking the C-3 position over other positions on the pyridazine or thiazole (B1198619) rings. This selectivity is governed by the electronic properties of the heterocyclic system. Computational studies, such as those employing Frontier Molecular Orbital (FMO) theory, can provide insights into this reactivity. For many chlorodiazines, the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the carbon atom bearing the chlorine, making it the primary site for nucleophilic attack. wuxiapptec.com In some cases, the LUMO+1 may be the more relevant orbital for predicting reactivity. wuxiapptec.com

Reaction with Various Nucleophiles (e.g., Carbon, Nitrogen)

A diverse range of nucleophiles can be employed to displace the chlorine atom in this compound and its derivatives. These include carbon-based nucleophiles and, more commonly, nitrogen-based nucleophiles. The reaction of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with various amines, for instance, proceeds via nucleophilic substitution of the chlorine atom. nih.gov Similarly, reactions with hydrazine (B178648) and methylhydrazine have been reported for other chlorinated pyridazines. researchgate.net

The following table summarizes representative nucleophilic substitution reactions on chloro-pyridazine systems, illustrating the variety of nucleophiles that can be utilized.

| Nucleophile | Reagent Example | Product Type |

| Nitrogen | Ammonia | Amino-pyridazine |

| Nitrogen | Hydrazine | Hydrazinyl-pyridazine |

| Nitrogen | Amines (e.g., Pyrrolidine) | Amino-substituted pyridazine |

| Carbon | Carbanions | Carbon-substituted pyridazine |

This table is generated based on reactivity patterns of similar chloro-pyridazine compounds.

Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr, SNAE)

The nucleophilic substitution reactions on the pyridazine ring can proceed through several mechanistic pathways. The specific mechanism is dependent on the substrate, the nucleophile, and the reaction conditions.

The most common mechanism for nucleophilic substitution on electron-deficient aromatic rings like pyridazine is the addition-elimination (SNAE or SNAr) mechanism. quimicaorganica.orgchemistrysteps.com This two-step process involves:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.combaranlab.org

Elimination: The leaving group is expelled, and the aromaticity of the pyridazine ring is restored. chemistrysteps.com

The rate of this reaction is influenced by the ability of the ring to stabilize the negative charge of the Meisenheimer complex. The presence of the two nitrogen atoms in the pyridazine ring effectively delocalizes this charge, facilitating the reaction.

Under specific conditions, particularly with strong nucleophiles like amide ions in liquid ammonia, an alternative mechanism known as the SN(ANRORC) mechanism can operate. wur.nlwikipedia.org This acronym stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org

In this pathway, the nucleophile adds to a carbon atom adjacent to the one bearing the leaving group. This is followed by the opening of the pyridazine ring to form an open-chain intermediate. Subsequent recyclization and elimination of the leaving group lead to the final substituted product. wur.nlwikipedia.org While extensively studied in pyrimidine (B1678525) chemistry, its occurrence in pyridazine systems is also recognized. wur.nlacs.org

Cine-substitution is another possible, though less common, mechanistic pathway where the incoming nucleophile attaches to a position adjacent to the carbon atom that originally held the leaving group. This often proceeds through a hetaryne intermediate, formed by the elimination of hydrogen halide from the substrate. The subsequent addition of the nucleophile to the hetaryne can lead to a mixture of products. wur.nl The formation of didehydropyridazine intermediates has been proposed in the amination of certain halogenated pyridazines. wur.nl

Radical-Chain (SRN1) Mechanisms

While specific studies on the SRN1 (Substitution Radical-Nucleophilic, Unimolecular) reactions of this compound are not extensively documented in the reviewed literature, the general reactivity of chloro-pyridazines suggests a potential for such mechanisms. SRN1 reactions are chain reactions involving radical and radical anion intermediates. For a compound like this compound, the process would theoretically be initiated by the formation of a radical anion. This could then expel the chloride ion to form a pyridazinyl radical, which would then react with a nucleophile. The resulting radical anion of the product would then transfer an electron to a new molecule of the starting material, continuing the chain. The feasibility of this pathway would be influenced by factors such as the presence of a suitable electron source (photochemical or solvated electrons) and the nature of the nucleophile.

Reactions Involving the Thiazole Moiety

The thiazole ring in this compound is generally susceptible to electrophilic substitution, although the presence of the pyridazine substituent can influence the regioselectivity of such reactions. The nitrogen and sulfur heteroatoms in the thiazole ring also present sites for potential reactions. For instance, the nitrogen atom can be quaternized, and the sulfur atom can be oxidized.

Furthermore, the thiazole ring can participate in various cyclization and condensation reactions. For example, reactions with α-halo carbonyl compounds can lead to the formation of fused ring systems. researchgate.net The reactivity of the thiazole moiety is a key aspect in the synthesis of more complex heterocyclic structures based on the this compound scaffold. researchgate.netnih.gov

Functionalization Strategies on the Pyridazine and Thiazole Scaffolds

The dual heterocyclic nature of this compound allows for a wide range of functionalization strategies, enabling the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. nih.gov

The chlorine atom on the pyridazine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the chloropyridazine with various aryl or heteroaryl boronic acids. nih.govdntb.gov.ua This reaction allows for the introduction of a wide range of substituents at the 3-position of the pyridazine ring. acs.orgresearchgate.net For the successful Suzuki coupling of 3-chloro-6-(2-pyrrolyl)pyridazine, protection of the pyrrolyl moiety was found to be necessary for an efficient reaction. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Chloro-heterocycles

| Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/Water | 14-28 | nih.gov |

| 3-Chloro-6-(N-tosyl-2-pyrrolyl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Not specified | 87 | |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids | Not specified | Not specified | Toluene | Not specified | nih.gov |

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the chloropyridazine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This method is valuable for introducing alkynyl moieties, which can serve as versatile intermediates for further transformations. beilstein-journals.orgnih.gov The reaction is typically carried out under mild, anhydrous, and anaerobic conditions with an amine base. organic-chemistry.orgwikipedia.org

The pyridazine ring, particularly when activated, can undergo ring transformations and rearrangements. These reactions often involve nucleophilic attack followed by ring-opening and subsequent re-cyclization to form a new heterocyclic system. For instance, under certain conditions with strong nucleophiles like hydrazine, pyridazine derivatives can be converted into pyrazoles. researchgate.net While specific examples for this compound are not detailed, the general principles of pyridazine chemistry suggest this possibility. Ring transformations can also be influenced by substituents on the pyridazine ring.

Stability and Reaction Conditions Considerations

The stability and reactivity of this compound are influenced by various factors.

Solvent Effects: The choice of solvent can significantly impact reaction rates and outcomes. Polar aprotic solvents like DMF or acetonitrile (B52724) are often used for nucleophilic substitution and cross-coupling reactions. acs.org

Temperature: Reaction temperatures can range from ambient to reflux conditions, depending on the specific transformation. For instance, Suzuki couplings are often performed at elevated temperatures. nih.gov

Catalysts: The selection of the catalyst and ligands is crucial for the success of cross-coupling reactions. Palladium complexes are commonly employed, with the choice of phosphine (B1218219) ligands influencing catalytic activity and selectivity. nih.govacs.org Copper(I) salts are often used as co-catalysts in Sonogashira reactions. organic-chemistry.orgwikipedia.org

Base: The presence of a base is typically required for cross-coupling reactions to neutralize the hydrogen halide formed as a byproduct. nih.govwikipedia.org Common bases include carbonates, phosphates, and amines.

The stability of the compound itself is also a consideration. The pyridazine ring can be susceptible to degradation under harsh acidic or basic conditions. The chlorine atom can be hydrolyzed, particularly at elevated temperatures.

Based on a comprehensive search of available scientific literature, a detailed article focusing solely on the spectroscopic and mass spectrometric characterization of This compound cannot be generated at this time.

The requested article requires specific, experimentally determined data for the following analyses:

¹H Nuclear Magnetic Resonance (NMR)

¹³C Nuclear Magnetic Resonance (NMR)

Advanced NMR techniques (e.g., nOe)

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Despite extensive and targeted searches for the synthesis, characterization, and spectroscopic analysis of "this compound," no published papers or database entries containing this specific information could be located. The search results did identify data for structurally related compounds, such as other pyridazine and thiazole derivatives, but providing this information would not adhere to the strict requirement of focusing exclusively on "this compound."

To provide a scientifically accurate and authoritative article with the specified data tables, access to a publication where this compound has been synthesized and its structure formally elucidated using the requested analytical techniques is essential. Without such a source, the generation of the requested content is not possible.

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 6 Thiazol 2 Yl Pyridazine

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. The characterization of related heterocyclic compounds, such as pyridazine (B1198779) and its derivatives, provides a basis for assigning the expected vibrational modes for 3-chloro-6-thiazol-2-yl-pyridazine. vulcanchem.comcore.ac.uk

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent pyridazine and thiazole (B1198619) rings, as well as the C-Cl bond. The aromatic C-H stretching vibrations of both heterocyclic rings typically appear in the region of 3000–3100 cm⁻¹. The C=N and C=C stretching vibrations within the aromatic rings are expected to produce a series of sharp bands in the 1400–1600 cm⁻¹ region. The presence of the thiazole ring introduces a C-S stretching vibration, which is generally weaker and found at lower wavenumbers. The C-Cl stretching vibration is anticipated to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

While specific experimental data for this compound is not widely available, analysis of similar structures, like N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, shows characteristic bands for C-H aromatic stretching around 3019-3042 cm⁻¹ and C=O stretching near 1629 cm⁻¹, illustrating how specific functional groups yield distinct IR signals. mdpi.com

Table 1: Expected IR/FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H (Pyridazine, Thiazole) | 3000 - 3100 | Stretching |

| Aromatic C=C and C=N | 1400 - 1600 | Stretching |

| C-Cl | 600 - 800 | Stretching |

| C-S (Thiazole) | 600 - 700 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

For this compound, the presence of two connected aromatic heterocyclic rings (pyridazine and thiazole) creates a conjugated π-system. This extended conjugation is expected to result in absorption bands in the UV region. The primary electronic transitions anticipated are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These are typically high-energy transitions that give rise to strong absorption bands. Additionally, n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital, may also be observed, usually as weaker bands at longer wavelengths compared to the π → π* transitions. libretexts.org

The exact λmax values are influenced by the solvent polarity. Studies on other pyridine-fused heterocycles have shown how solvent can affect the absorption spectra. researchgate.net For this compound, the conjugated system formed by the pyridazine and thiazole rings is the primary chromophore responsible for its UV absorption profile.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | Shorter UV (e.g., 200-300 nm) | High |

X-ray Crystallography and Single-Crystal X-ray Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a model of the electron density, revealing atomic positions, bond lengths, and bond angles with high precision. mdpi.com

In related structures, such as 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, the molecule is nearly planar, with a very small dihedral angle of 2.82(5)° between the two heterocyclic rings. nih.govnih.gov Similarly, in 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, the pyridazine ring itself is planar, with a dihedral angle of 4.66(27)° with respect to the substituent group. nih.govnih.gov Based on these examples, it is likely that the this compound molecule also adopts a relatively planar conformation in the crystal lattice to maximize π-system overlap and packing efficiency.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Single-crystal X-ray diffraction allows for the detailed analysis of these interactions. mdpi.com

For this compound, several types of intermolecular interactions are expected to play a role in its solid-state assembly:

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···N or C-H···S hydrogen bonds are possible, where an aromatic C-H group acts as the donor and a nitrogen or sulfur atom on an adjacent molecule acts as the acceptor. In the crystal structure of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, molecules are connected by C-H···N intermolecular hydrogen bonds, forming polymeric chains. nih.gov

Halogen Bonding: The chlorine atom on the pyridazine ring can act as a halogen bond donor. This occurs when the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis basic site, such as a nitrogen atom on a neighboring molecule. Halogen bonding is a significant directional interaction that can influence crystal packing. rsc.org

π-π Stacking: The planar, electron-rich aromatic rings of the pyridazine and thiazole moieties can engage in π-π stacking interactions, further stabilizing the crystal structure.

Analysis of related crystal structures, such as those of various pyridazine derivatives, frequently reveals the formation of one-dimensional polymeric chains or dimeric motifs through hydrogen bonding. nih.govresearchgate.net The combination of these varied intermolecular forces dictates the final supramolecular architecture of this compound in the solid state.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Weak Hydrogen Bond | Aromatic C-H | Pyridazine N, Thiazole N, Thiazole S |

| Halogen Bond | C-Cl | Pyridazine N, Thiazole N |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chloro-6-(1H-pyrazol-1-yl)pyridazine |

| 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine |

Computational Chemistry and Theoretical Studies of 3 Chloro 6 Thiazol 2 Yl Pyridazine

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It provides a framework for predicting a wide range of molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Landscapes

A fundamental step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule—the structure with the minimum energy. For 3-Chloro-6-thiazol-2-yl-pyridazine, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

A key aspect of this analysis is the exploration of the conformational landscape. The bond connecting the pyridazine (B1198779) and thiazole (B1198619) rings allows for rotation, potentially leading to different stable conformers. DFT calculations would identify the most stable conformer (the global minimum) and any other low-energy conformers (local minima), as well as the energy barriers for rotation between them. This information is crucial as the conformation can significantly influence the molecule's properties and biological activity.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO Energy Levels, Band Gap)

Frontier Molecular Orbital (FMO) theory is vital for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.

For this compound, analysis would reveal the distribution of these orbitals across the molecule, showing which atoms are most involved in electron donation and acceptance.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Absorption Spectra)

DFT calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model.

Vibrational Frequencies: Theoretical calculation of infrared (IR) and Raman spectra helps in the assignment of experimental vibrational bands to specific molecular motions (stretching, bending, etc.). This provides a detailed fingerprint of the molecule's structure.

UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. This analysis provides the absorption wavelengths (λmax) and corresponding oscillator strengths, which are essential for understanding the molecule's photophysical properties.

Global Reactivity Descriptors

Based on the energies of the frontier orbitals and the total electronic energy, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

These descriptors would provide a quantitative scale for the reactivity of this compound.

Molecular Modeling and Dynamics Simulations

While DFT focuses on static properties, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time. An MD simulation would model the atomic motions of this compound, providing insights into its flexibility, conformational changes in different environments (e.g., in a solvent), and its interactions with other molecules, such as biological macromolecules. This is particularly relevant for predicting how the compound might behave in a biological system.

Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The surface is mapped with properties like dnorm (which highlights close intermolecular contacts), shape index, and curvedness. This analysis reveals the nature and prevalence of different types of interactions, such as hydrogen bonds, halogen bonds, and π-π stacking.

Energy Frameworks: This analysis complements the Hirshfeld surface by calculating the interaction energies between molecules in the crystal. It visualizes the strength of these interactions (electrostatic, dispersion, etc.) as cylinders connecting molecular centroids, providing a clear picture of the crystal's energetic architecture.

For this compound, this analysis would be crucial for understanding its solid-state properties and polymorphism.

Applications in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Heterocyclic Systems

The presence of a chlorine atom on the pyridazine (B1198779) ring makes 3-Chloro-6-thiazol-2-yl-pyridazine an excellent intermediate for constructing elaborate heterocyclic frameworks. The chloro group acts as a leaving group, readily participating in nucleophilic substitution and cross-coupling reactions, which are cornerstone strategies for molecular elaboration.

The 3-chloropyridazine (B74176) moiety is a well-established precursor for the synthesis of fused heterocyclic systems, particularly triazolopyridazines. A common synthetic strategy involves the nucleophilic substitution of the chlorine atom with hydrazine (B178648). The resulting hydrazinylpyridazine can then undergo intramolecular cyclization or reaction with a one-carbon synthon to form a fused triazole ring, yielding a nih.govnih.govmdpi.comtriazolo[4,3-b]pyridazine core. This methodology has been demonstrated in the synthesis of various substituted triazolopyridazines. For instance, 6-chloro[1,2,4]triazolo[4,3-b]pyridazine is used as a key intermediate, reacting with nucleophiles like piperazine (B1678402) to build more complex molecules with potential therapeutic applications. nih.gov Similarly, the synthesis of 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine is achieved from 3,6-dichloropyridazine (B152260), highlighting the reactivity of the chloro-substituent in forming the fused triazole ring system. nih.gov

The general strategy for creating such fused systems often involves the initial formation of a functionalized pyridazine which then undergoes cyclization reactions to yield annulated products. nih.govchula.ac.thchula.ac.th A compound with high similarity, 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, has been explicitly prepared to act as a nucleus for synthesizing a broader series of pyrazolylpyridazine derivatives, underscoring the value of such chloro-heteroaryl pyridazines as foundational building blocks. nih.gov

Beyond fused bicyclic systems, this compound is a building block for more advanced polycyclic and multi-substituted derivatives. The reactivity of the C-Cl bond allows for its participation in various carbon-carbon and carbon-nitrogen bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse aryl, heteroaryl, or alkyl groups.

A review of synthetic pathways toward pyrido[3,4-c]pyridazines—a class of polycyclic systems—shows that chlorinated pyridazine derivatives are crucial intermediates. mdpi.com For example, a chlorinated tetrahydropyridopyridazinone serves as a versatile building block for further derivatization through reactions at the reactive chlorine site. mdpi.com This demonstrates a general principle where the chloro-group on the pyridazine ring is the key handle for constructing larger, more complex molecular architectures.

Development of Novel Pyridazine and Thiazole (B1198619) Derivatives for Specific Chemical Functions

The combination of pyridazine and thiazole rings in a single molecule is a recognized strategy in medicinal chemistry to develop compounds with specific biological functions. mdpi.comnih.govnih.gov The core structure of this compound can be systematically modified to produce libraries of novel derivatives for screening and development.

Key modifications often involve the substitution of the chlorine atom. For example, reacting 3-chloropyridazine derivatives with hydrazine hydrate (B1144303) yields hydrazinopyridazine intermediates. nih.gov These intermediates are valuable as they can be further reacted with reagents like acetic anhydride (B1165640) or various aldehydes to create fused pyridazinotriazine derivatives, which are explored for their pharmacological potential. nih.gov The synthesis of compounds like 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine further illustrates how the pyridazine core can be functionalized to create diverse molecular entities. researchgate.netnih.gov

The development of these derivatives is driven by the search for enhanced biological activity, including antimicrobial, antiviral, and anti-inflammatory properties. chula.ac.thnih.govnih.gov

Potential in Agrochemical Research

Both pyridazine and thiazole heterocycles are prominent scaffolds in modern agrochemical research. mdpi.comresearchgate.net Pyridazine and its derivatives are known to exhibit a wide range of bioactivities, including insecticidal, fungicidal, herbicidal, and plant growth-regulating effects, and are valued for their high efficacy and environmental friendliness. researchgate.net Thiazole is a core component of several commercial pesticides, including insecticides like thiamethoxam (B1682794) and fungicides such as thifluzamide. mdpi.com

The combination of these two privileged structures in this compound makes it and its analogues promising candidates for agrochemical applications. Research into N-pyridylpyrazole derivatives containing a thiazole moiety has led to the discovery of new insecticide leads for controlling chewing pests. mdpi.com Furthermore, patents have been filed for pyridazine compounds specifically for the control of plant diseases, indicating the commercial interest in this class of compounds for crop protection. google.com

Applications in Material Science

The structural features of this compound, specifically its electron-rich nitrogen and sulfur atoms and its conjugated π-system, suggest its potential for applications in materials science. Heterocyclic compounds are integral to the development of functional organic materials for optoelectronics and as ligands for creating metal complexes with catalytic or sensing capabilities. acs.orgrsc.org

The nitrogen atoms in both the pyridazine and thiazole rings can act as coordination sites for metal ions. Pyridazine-based ligands have been successfully used to form stable complexes with first-row transition metals like nickel, copper, and zinc. nih.govresearchgate.netresearchgate.net Similarly, thiazole-based ligands are studied for their ability to form metal complexes that exhibit interesting photophysical properties, including fluorescence, making them suitable for use in chemical sensors. nih.gov For example, some thiazole-containing compounds show a strong emission response upon binding with zinc ions, suggesting their utility as zinc sensors. nih.gov

Furthermore, related heterocyclic systems, such as 3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine, have been noted for their luminescent properties. biosynth.com This suggests that derivatives of this compound could be investigated for use in organic light-emitting diodes (OLEDs) or other optoelectronic devices where light-emitting or charge-transporting materials are required. The ability to tune the electronic properties through substitution on the heterocyclic rings makes this class of compounds attractive for creating novel functional materials.

Data Tables

Table 1: Synthetic Reactions of Chloropyridazine Intermediates This table is interactive. Click on the headers to sort the data.

| Starting Material | Reagent(s) | Product Type | Application/Significance | Reference(s) |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | 5-(3-methylphenyl)tetrazole, Pyridine | Fused Triazolopyridazine | Synthesis of complex heterocycles | nih.gov |

| 6-chloro nih.govnih.govmdpi.comtriazolo[4,3-b]pyridazine | N-Boc-piperazine, DIEA | Substituted Triazolopyridazine | Building block for potential therapeutics | nih.gov |

| 3-Chloropyridazine derivative | Hydrazine Hydrate | Hydrazinopyridazine | Intermediate for fused heterocycles | nih.gov |

| 3-Chloro-6-hydrazinylpyridazine | Malondialdehyde bis(diethylacetal) | Pyrazolyl-pyridazine | Nucleus for derivative synthesis | nih.gov |

Table 2: Bioactivity of Related Pyridazine and Thiazole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Specific Function | Target Application | Reference(s) |

|---|---|---|---|

| N-pyridylpyrazole Thiazoles | Insecticidal | Agrochemical (Pest Control) | mdpi.com |

| Pyrazolo-pyridazine derivatives | Antimicrobial | Medicinal (Antibacterial/Antifungal) | chula.ac.thchula.ac.th |

| Pyridine- and Thiazole-Based Hydrazides | Anti-inflammatory, Antimicrobial | Medicinal | nih.gov |

| Fused Pyridazinotriazines | Antiviral (Anti-HAV) | Medicinal | nih.gov |

| Triazolo-pyridazine derivatives | c-Met Kinase Inhibition | Medicinal (Anticancer) | acs.org |

Conclusion and Future Research Directions

Q & A

Basic: What are the validated synthetic routes for 3-Chloro-6-thiazol-2-yl-pyridazine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, describes a reflux-based method using ethanol and acetic acid to couple 3-chloro-6-hydrazinylpyridazine with malon dialdehyde bis-(diethyl-acetal), yielding crystalline product via TLC-monitored precipitation . Key factors include:

- Catalyst choice : Acetic acid improves reaction kinetics by protonating intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Temperature control : Reflux ensures sufficient energy for cyclization without decomposition.

Yield optimization requires balancing stoichiometry and reaction time (e.g., 2–6 hours for completion).

Basic: How is the crystal structure of this compound determined and validated?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. and highlight using SHELX (SHELXL for refinement) to resolve atomic positions and validate geometry . Steps include:

- Data collection : High-resolution datasets (e.g., Mo-Kα radiation) reduce systematic errors.

- Hydrogen placement : Geometrically positioned H-atoms refine as riding models with .

- Validation : Check for outliers in bond lengths/angles using ORTEP-3 ( ) and verify -factors (<5% for high-quality data) .

Advanced: How do electronic effects of the thiazole and chloro substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The chloro group at position 3 acts as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the thiazole’s electron-rich N/S atoms direct electrophilic substitutions. notes pyridazine derivatives undergo regioselective functionalization at the chloro position due to its electron-withdrawing nature . To probe electronic effects:

- DFT calculations : Map electrostatic potential surfaces to predict reactive sites.

- Kinetic studies : Compare reaction rates with analogs (e.g., 3-fluoro vs. 3-chloro derivatives) under identical Pd-catalyzed conditions.

Contradictions in regioselectivity (e.g., vs. 20) may arise from solvent polarity or ligand steric effects.

Advanced: What analytical techniques resolve contradictions in reported bioactivity data for pyridazine derivatives?

Methodological Answer:

Discrepancies in antibacterial/antiviral efficacy (e.g., vs. 20) require:

- Standardized assays : Use CLSI/MIC guidelines to normalize bacterial strain susceptibility.

- Metabolite profiling : LC-MS/MS identifies decomposition products that may interfere with bioactivity.

- Crystallographic correlation : Relate hydrogen-bonding motifs ( ) to membrane permeability via graph-set analysis .

For example, links antiplatelet activity to piperazine-substituted pyridazines, suggesting hydrogen-bond donor capacity is critical .

Advanced: How can computational modeling predict intermolecular interactions in pyridazine-based co-crystals?

Methodological Answer:

Use Etteŕs graph-set theory ( ) to analyze hydrogen-bonding networks. Steps include:

Molecular docking : Simulate co-crystal formation with common coformers (e.g., carboxylic acids).

Hirshfeld surface analysis : Quantify contact contributions (e.g., Cl⋯H vs. N⋯H interactions).

Energy frameworks : Compare lattice energies (Mayer bond orders) to prioritize stable polymorphs.

Contradictions between predicted and experimental packing ( vs. 21) may stem from overlooked π-stacking or halogen bonding.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Refer to SDS guidelines (e.g., ) for:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods mitigate exposure.

- Waste disposal : Neutralize chloro-containing byproducts with sodium bicarbonate before disposal.

- Emergency procedures : Use eyewash stations and report spills via institutional EHS protocols .

Advanced: How can mechanistic studies differentiate between radical vs. ionic pathways in pyridazine functionalization?

Methodological Answer:

- Radical trapping : Add TEMPO or BHT to reactions; inhibition indicates radical intermediates.

- Isotope labeling : -labeled chloro groups track substitution mechanisms via NMR.

- Kinetic isotope effects (KIE) : Compare for C–H vs. C–D bonds at reaction sites.

’s thiazole functionalization via Pinner reaction suggests ionic mechanisms, while ’s triazole synthesis may involve radical initiators .

Advanced: What strategies address low solubility of this compound in biological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO-water gradients (<5% DMSO to avoid cytotoxicity).

- Prodrug design : Modify chloro/thiazole groups with hydrolyzable esters (e.g., acetyl).

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability.

’s triazole derivatives show improved solubility via alkylsulfanyl substitutions .

Basic: How are impurities in synthesized this compound characterized and quantified?

Methodological Answer:

- HPLC-DAD : Use C18 columns (ACN/water mobile phase) to separate byproducts.

- NMR spiking : Add authentic samples of suspected impurities (e.g., dechlorinated analogs) for identification.

- Mass spectrometry : HRMS confirms molecular formulas of impurities (e.g., ’s Cl isotopic pattern) .

Advanced: How do steric and electronic effects of substituents impact catalytic efficiency in pyridazine-based metal complexes?

Methodological Answer:

- X-ray absorption spectroscopy (XAS) : Probe metal-ligand bond lengths (e.g., Pd–N vs. Pd–Cl).

- Cyclic voltammetry : Compare redox potentials of complexes with varying substituents.

’s piperazine-substituted pyridazine shows enhanced chelation with transition metals, attributed to the electron-donating N-atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.